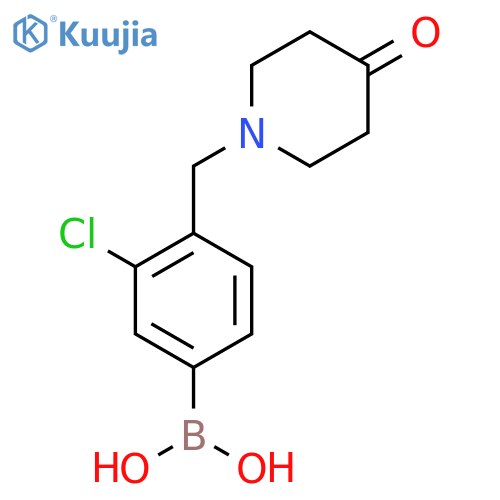Cas no 1704095-56-6 ((3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid)

1704095-56-6 structure
商品名:(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
CAS番号:1704095-56-6
MF:C12H15BClNO3
メガワット:267.516402482986
MDL:MFCD28400486
CID:4703548
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
- AM88301
- (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
-
- MDL: MFCD28400486
- インチ: 1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2
- InChIKey: OXBZNVAQJCTSRF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(B(O)O)C=CC=1CN1CCC(CC1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 293
- トポロジー分子極性表面積: 60.8
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 150100-1g |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95% |
1704095-56-6 | 95% | 1g |
$772.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855180-500mg |
(3-Chloro-4-((4-oxopiperidin-1- yl)methyl)phenyl)boronic acid |
1704095-56-6 | 98% | 500mg |
¥3,255.00 | 2022-09-29 | |
| eNovation Chemicals LLC | D626511-500mg |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 500mg |
$318 | 2023-09-02 | |
| eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2024-05-24 | |
| eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2025-02-25 | |
| Chemenu | CM211445-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 95% | 1g |
$877 | 2022-09-02 | |
| Matrix Scientific | 150100-500mg |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, 95% |
1704095-56-6 | 95% | 500mg |
$541.00 | 2023-09-10 | |
| eNovation Chemicals LLC | D626511-1g |
(3-chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid |
1704095-56-6 | 97% | 1g |
$1520 | 2025-02-21 |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1704095-56-6 ((3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
